molecular formula C14H12ClF3N2O B12421011 (4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one

(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one

Cat. No.: B12421011
M. Wt: 320.73 g/mol
InChI Key: UXDWYQAXEGVSPS-KYVLIUBYSA-N
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Description

(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one is a complex organic compound characterized by its unique structural features, including a chloro group, a trifluoromethyl group, and a tetradeuteriocyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Incorporation of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Addition of the tetradeuteriocyclopropyl moiety: This can be achieved through a cyclopropanation reaction using deuterated reagents to introduce the tetradeuteriocyclopropyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and quinazolinone moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the chloro and trifluoromethyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation products: Oxidized derivatives of the quinazolinone and cyclopropyl moieties.

    Reduction products: Reduced forms of the chloro and trifluoromethyl groups.

    Substitution products: Compounds with substituted chloro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its deuterated cyclopropyl group can provide insights into metabolic stability and pharmacokinetics.

Medicine

In medicinal chemistry, (4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one may be investigated for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of (4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The deuterated cyclopropyl group may also influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one: Lacks the tetradeuteriocyclopropyl moiety.

    4-[(E)-2-(cyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one: Lacks the chloro group and deuteration.

    6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-1,3-dihydroquinazolin-2-one: Lacks the trifluoromethyl group.

Uniqueness

The uniqueness of (4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one lies in its combination of a chloro group, a trifluoromethyl group, and a tetradeuteriocyclopropyl moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H12ClF3N2O

Molecular Weight

320.73 g/mol

IUPAC Name

(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one

InChI

InChI=1S/C14H12ClF3N2O/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-8H,1-2H2,(H2,19,20,21)/b6-5+/t13-/m0/s1/i1D2,2D2

InChI Key

UXDWYQAXEGVSPS-KYVLIUBYSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])/C=C/[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F)[2H]

Canonical SMILES

C1CC1C=CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F

Origin of Product

United States

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